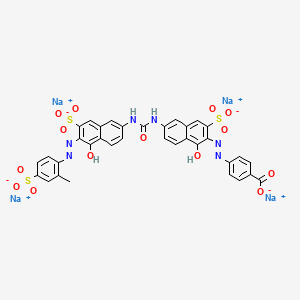

4-1-Hydroxy-6-5-hydroxy-6-(2-methyl-4-sulphonatophenyl)azo-7-sulphonato-2-naphthylaminocarbonylamino-3-sulph onato-2-naphthylazobenzoate (sodium salt)

Description

The compound 4-1-Hydroxy-6-5-hydroxy-6-(2-methyl-4-sulphonatophenyl)azo-7-sulphonato-2-naphthylaminocarbonylamino-3-sulphonato-2-naphthylazobenzoate (sodium salt) is a highly functionalized aromatic sodium salt characterized by:

- Multiple azo (-N=N-) linkages, which are typical of dyes and pigments.

- Sulphonato (-SO₃⁻Na⁺) groups at positions 3, 4, and 7 on naphthyl rings, enhancing hydrophilicity and aqueous solubility.

- A sodium counterion, ensuring charge neutrality and stabilizing the anionic sulfonate groups.

Properties

CAS No. |

65072-27-7 |

|---|---|

Molecular Formula |

C35H22N6Na4O14S3 |

Molecular Weight |

938.7 g/mol |

IUPAC Name |

tetrasodium;4-[[1-hydroxy-6-[[5-hydroxy-6-[(2-methyl-4-sulfonatophenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]carbamoylamino]-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate |

InChI |

InChI=1S/C35H26N6O14S3.4Na/c1-17-12-24(56(47,48)49)8-11-27(17)39-41-31-29(58(53,54)55)16-20-14-23(7-10-26(20)33(31)43)37-35(46)36-22-6-9-25-19(13-22)15-28(57(50,51)52)30(32(25)42)40-38-21-4-2-18(3-5-21)34(44)45;;;;/h2-16,42-43H,1H3,(H,44,45)(H2,36,37,46)(H,47,48,49)(H,50,51,52)(H,53,54,55);;;;/q;4*+1/p-4 |

InChI Key |

ZWLSUPJXSLPRJM-UHFFFAOYSA-J |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C=C6)C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Biological Activity

The compound 4-1-Hydroxy-6-5-hydroxy-6-(2-methyl-4-sulphonatophenyl)azo-7-sulphonato-2-naphthylaminocarbonylamino-3-sulphonato-2-naphthylazobenzoate (sodium salt) , commonly referred to as tetrasodium salt, is a complex azo dye with significant biological activity. This article explores its chemical properties, biological functions, and relevant research findings.

Basic Information

- IUPAC Name: Tetrasodium 4-[[1-hydroxy-6-[[[[5-hydroxy-6-[(2-methyl-4-sulphonatophenyl)azo]-7-sulphonato-2-naphthyl]amino]carbonyl]amino]-3-sulphonato-2-naphthyl]azo]benzoate

- CAS Number: 65072-27-7

- Molecular Formula: C35H22N6Na4O14S3

- Molecular Weight: 938.735 g/mol

- Appearance: Typically appears as a colored powder or solution depending on concentration.

Structural Characteristics

The compound contains multiple functional groups including hydroxyl, sulfonate, and azo groups, contributing to its solubility and reactivity. The presence of sulfonate groups enhances its water solubility, making it useful in various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. It has been shown to exhibit:

- Antimicrobial Properties: Studies indicate that the compound can inhibit the growth of certain bacteria and fungi, suggesting potential applications in antimicrobial formulations.

- Antioxidant Activity: The presence of hydroxyl groups allows the compound to act as a scavenger of free radicals, thereby protecting cells from oxidative stress.

- Cellular Interaction: Research indicates that the compound can bind to proteins and nucleic acids, potentially influencing cellular processes such as gene expression and protein synthesis.

Case Studies

- Antimicrobial Study:

- Antioxidant Assessment:

- Cell Viability Tests:

Summary of Biological Activities

| Biological Activity | Test Organism/Cell Line | Result |

|---|---|---|

| Antimicrobial | E. coli | Significant inhibition |

| Antimicrobial | S. aureus | Significant inhibition |

| Antioxidant | Human cell lines | Reduced oxidative stress |

| Cytotoxicity | Cancer cell lines | Induced apoptosis |

| Property | Value |

|---|---|

| CAS Number | 65072-27-7 |

| Molecular Formula | C35H22N6Na4O14S3 |

| Molecular Weight | 938.735 g/mol |

| Solubility | Water-soluble |

Comparison with Similar Compounds

Structural Analogues: Naphthalenesulfonic Acid Derivatives

lists sodium salts of naphthalenesulfonic acids, such as 1-Naphthylamine-4-sulfonic acid sodium salt and 1-Naphthylamine-6-sulfonic acid . Key differences include:

| Property | Target Compound | 1-Naphthylamine-4-sulfonic Acid Sodium Salt |

|---|---|---|

| Sulfonate Groups | Three sulfonate groups on naphthyl rings | Single sulfonate group |

| Azo Linkages | Two azo bonds | Absent |

| Solubility (Inferred) | Extremely high due to multiple sulfonates and sodium ions | Moderate (limited by fewer hydrophilic groups) |

| Molecular Complexity | High (polyaromatic with multiple functional groups) | Low (monoaromatic with one functional group) |

The target compound’s enhanced solubility and structural complexity make it more suitable for applications requiring precise molecular interactions, such as dye-protein binding or micelle formation , compared to simpler naphthalenesulfonates.

Sodium Salts of Benzimidazole Derivatives

describes sodium salts like {4-[5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}-acetic acid sodium salt. Comparisons include:

| Property | Target Compound | Benzimidazole Sodium Salt (6e/6f) |

|---|---|---|

| Core Structure | Naphthyl-azobenzoate | Benzimidazole-pyridine hybrid |

| Functional Groups | Azo, sulfonate, aminocarbonylamino | Methoxy, sulfinyl, sulfonyl |

| Potential Applications | Dyes, surfactants | Pharmaceuticals (e.g., proton pump inhibitors) |

| Stability (Inferred) | Photodegradation likely due to azo bonds | Higher thermal/chemical stability from benzimidazole rings |

The benzimidazole derivatives prioritize drug-like properties (e.g., stability in acidic environments), whereas the target compound’s azo linkages may limit its use in UV-exposed applications without stabilizers.

Quaternary Ammonium Surfactants (e.g., BAC-C12)

discusses benzalkonium chloride (BAC-C12) , a cationic surfactant. Key contrasts:

While BAC-C12 is optimized for disinfection , the target compound’s anionic sulfonates may favor environmentally benign applications , such as low-irritancy detergents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.